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Compound of Interest

Compound Name: Aluminum;indium

Cat. No.: B15444497

Technical Support Center: InAIN Films for
Optoelectronics

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and engineers address challenges related to decreasing
the electrical resistivity of Indium Aluminum Nitride (InAIN) films for optoelectronic applications.

Frequently Asked Questions (FAQSs)

Q1: Why is low resistivity in INAIN films important for optoelectronics?

Al: Low resistivity is crucial for optoelectronic devices like LEDs, laser diodes, and high-
electron-mobility transistors (HEMTS) to ensure efficient current injection and minimize power
loss due to resistive heating. For transparent conductive layers, low resistivity is required to
maintain high optical transparency and good electrical conductivity. In HEMTSs, low resistance in
the access regions (source and drain) is vital for achieving high-frequency performance and
high power output.[1]

Q2: What are the primary factors that determine the resistivity of an InAIN film?

A2: The resistivity (p) is determined by the carrier concentration (n) and the carrier mobility (),
according to the formula p = 1/(q * n * p), where q is the elementary charge. Therefore, the
primary factors are:
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o Carrier Concentration: The number of free electrons or holes, which can be increased
through intentional doping (e.g., with Silicon for n-type or Magnesium for p-type).[2][3]

» Carrier Mobility: The ease with which carriers move through the material. Mobility is limited
by scattering from various sources, including crystal defects (dislocations), impurities, lattice
vibrations (phonons), and alloy scattering.[4][5]

e Contact Resistance: In a device structure, the resistance at the metal-semiconductor
interface can be a significant contributor to the total measured resistance.[6]

Q3: What is a 2DEG and how does it help lower resistance in InAIN-based structures?

A3: A 2DEG, or two-dimensional electron gas, is a high-density sheet of electrons confined at
the interface of a heterostructure, such as InAIN/GaN.[4] Strong spontaneous and piezoelectric
polarization effects in the InAIN/GaN system create a deep quantum well at the interface,
accumulating a high concentration of electrons without intentional doping.[7][8] This high-
density channel of electrons provides a very low-resistance path for current, resulting in a low
sheet resistance, which is essential for HEMT applications.[9]

Troubleshooting Guide: High Film Resistivity

This guide addresses common issues encountered when attempting to achieve low resistivity
in InAIN films.

Issue 1: My intentionally doped InAIN film has high
resistivity.

Q: I am trying to create a conductive n-type InAIN film using Silicon (Si) doping, but the
resistivity is too high. What could be wrong?

A: High resistivity in Si-doped InAIN often stems from compensation effects or poor crystal
quality. Consider the following:

« Insufficient Dopant Activation: Silicon acts as a shallow donor in GaN, but its activation
energy increases in Al-rich AlGaN alloys.[10] In InAIN, a sufficiently high Si concentration is
necessary to achieve high carrier concentrations.
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o Self-Compensation: At very high Si doping levels, the formation of compensating defects,
such as cation vacancies (V-IIl), can trap free electrons and limit the achievable conductivity.
[10]

Oxygen Contamination: Unintentionally incorporated oxygen can act as a donor but can also
be part of compensating defect complexes. High oxygen levels are often associated with
high dislocation densities.[11]

Poor Crystal Quality: High dislocation densities act as scattering centers and carrier traps,
which reduces electron mobility and free carrier concentration, thereby increasing resistivity.
[12]

Solutions:

Optimize SiH4 Flow: Systematically vary the silane (SiH4) flow rate during MOCVD growth to
find the optimal doping concentration that maximizes carrier concentration before self-
compensation becomes dominant.

Optimize Growth Temperature: Growth temperature affects dopant incorporation, impurity
levels (like oxygen), and crystal quality. Higher temperatures can improve crystal quality but
may also enhance the formation of compensating defects.[13][14]

Improve Buffer Layers: Use high-quality buffer layers (e.g., GaN on sapphire) to reduce the
dislocation density in the subsequent InAIN film.

Q: I am attempting to achieve p-type conductivity in InAIN with Magnesium (Mg) doping, but the
film is highly resistive or remains n-type. What is the issue?

A: Achieving p-type conductivity in Al-rich nitrides is notoriously difficult. The primary challenges

are:

» High Mg Acceptor Activation Energy: The energy required to create a free hole from a Mg
acceptor is high (~0.25 eV in GaN and higher in Al-rich alloys), meaning only a small fraction
of Mg atoms are ionized at room temperature.[15]

e Dopant Compensation: Unintentional donors (like oxygen or nitrogen vacancies) and Mg-
related defects can compensate for the Mg acceptors, reducing the net hole concentration.
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[11][16]

e Hydrogen Passivation: During MOCVD growth, hydrogen can form complexes with Mg
acceptors, passivating them. A post-growth thermal annealing step is required to activate the
Mg dopants.[16]

e Phase Separation: High Mg flow rates can degrade the crystal quality and even lead to
phase separation in the InAIN film.[15]

Solutions:

o Post-Growth Annealing: Perform rapid thermal annealing (RTA) in an N2 ambient after
growth to break the Mg-H bonds and activate the acceptors.

o Optimize Cpz2Mg Flow: Carefully control the bis(cyclopentadienyl)magnesium (CpzMg)
precursor flow. Too little will not provide enough acceptors, while too much can degrade
material quality.[15][16] A net acceptor concentration of 5 x 1018 cm~3 has been achieved
with a Mg concentration of ~2 x 101° cm~3.[16]

¢ Reduce Background Impurities: Optimize growth conditions to minimize the concentration of
unintentional n-type dopants like oxygen.

Issue 2: The sheet resistance of my InAIN/GaN
heterostructure is too high.

Q: My InAIN/GaN HEMT structure shows high sheet resistance. How can | improve the 2DEG
conductivity?

A: High sheet resistance in an InAIN/GaN structure is due to either low 2DEG density or low
electron mobility.

o Suboptimal InAIN Barrier: The In content and thickness of the InAIN barrier are critical. An
indium content of ~17-18% is needed to be lattice-matched to GaN, which minimizes
defects.[4] The barrier must be thick enough to induce a strong 2DEG but thin enough to
avoid relaxation and cracking.
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« Interface Roughness and Alloy Scattering: A rough InAIN/GaN interface or compositional
inhomogeneities in the INAIN alloy can severely scatter electrons, reducing mobility.[5]

» Polarization Coulomb Field (PCF) Scattering: Polarization charges in the InAIN barrier can
create a scattering field that reduces electron mobility.[4]

Solutions:

e Insert an AIN Interlayer: Growing a thin (~1 nm) AIN interlayer between the InAIN barrier and
the GaN channel can reduce alloy scattering and improve the interface quality, significantly
boosting electron mobility.[8][9]

e Optimize Growth Conditions: Fine-tune the MOCVD growth temperature and V/IlI ratio for
the INAIN barrier to minimize alloy clustering and improve compositional uniformity.[5]

e Apply Surface Treatments: Post-growth treatments can modify the surface charge and
reduce PCF scattering. For instance, treatment with bis(trifluoromethane) sulfonamide (TFSI)
solution has been shown to neutralize surface polarization charges, increasing 2DEG
mobility from 1180 to 1500 cm?/Vs.[4]

Click to download full resolution via product page

Troubleshooting Guide: High Contact Resistance

Even with a low-resistivity film, poor electrical contacts can dominate the overall device

resistance.

Issue 3: My ohmic contacts to InAIN have high
resistance.

Q: | am fabricating contacts on an InAIN/GaN structure, but the contact resistance is very high,
or the contact is not ohmic. What are the best practices?

A: Forming low-resistance ohmic contacts to the wide-bandgap InAIN surface is challenging.
High annealing temperatures required for standard Ti/Al-based contacts can damage the
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sensitive InAIN surface.

o Surface Contamination: Oxides and organic residues on the InAIN surface before metal
deposition can inhibit the formation of a good ohmic contact.

« Insufficient Annealing: The annealing temperature and time are critical for the metal stack to
react with the semiconductor and form a low-resistance contact. Standard recipes for
AlGaN/GaN may not be optimal for INAIN/GaN.

» Barrier to Tunneling: The InAIN barrier itself can impede current flow from the metal to the
2DEG channel.

Solutions:

o Surface Pre-treatment: Use a plasma treatment before metallization. A SiCla reactive ion
etching (RIE) treatment has been shown to reduce carbon impurities and enable the
formation of good ohmic contacts with an annealing temperature as low as 600°C.[17]

e Optimize Metal Stack and Annealing: A common metal stack is Ti/Al/Ni/Au. The annealing
should be performed using RTA for precise temperature control. While contacts on untreated
surfaces may require ~800°C, SiCla pre-treatment can lower this to 600°C, achieving a
contact resistance of 0.7 Q-mm.[17]

o Regrown Ohmic Contacts: This is a highly effective but more complex method. It involves
etching the source/drain regions and regrowing a heavily doped n+-GaN or n*-InGaN layer
using MOCVD or MBE.[18][19] This creates a low-resistance path to the 2DEG and can
achieve extremely low contact resistances (e.g., 0.102 Q-mm) without high-temperature alloy
annealing.[6][19]
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Quantitative Data Summary

Table 1: Effect of Doping on INAIN/AIN Resistivity

Carrier

Doping . Mobility Resistivity
Dopant Concentrati Reference
Method (cm?/Vs) (Q-cm)
on (cm™3)
. MOCVD (on
Si 4 x 10 30 530 [20]
AIN)
~0.3 (at 80
MOCVD (N-
Mg ) ~10?° (n-type) nmol/min ~0.5 [15][21]
polar In-rich)
CpzMg)
| Mg | MOVPE (Lattice-matched) | 5.3 x 108 (p-type, NA-ND) | - | - |[16] |
Table 2: Electrical Properties of INAIN/GaN Heterostructures
2DEG o Sheet
In Content ) Mobility .
Interlayer Density Resistance Reference
(%) (cm3IVs)
(cm™?) (Qlsq)
465
17 None - 1180 . [4]
(derived)
None (TFSI
17 - 1500 366 (derived)  [4]
Treated)
17600 (at
18 ~1 nmAIN 0.96 x 1013 [9]
77K)
2135
17 None 2.42 x 1013 120 _ [9]
(derived)

| 17 (AllnGaN) | 1 nm AIN | 1.09 x 10%2 | 2090 | 274 |[5] |

Table 3: Ohmic Contact Resistance (Rc) on InAIN/GaN
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o Surface .

Metallization Annealing Rc (Q-mm) Reference

Treatment
TilAlINi/Au None 800°C 1.7 [17]
Ti/Al/Ni/Au SiCls RIE 600°C 0.7 [17]
n+-GaN

MBE Regrowth - 0.4 [18]
Regrowth
n*-InGaN MOCVD

- 0.102 [19]

Regrowth Regrowth

| Ti/Au (on n*-GaN) | MOCVD Regrowth | 850°C | 0.06 |[6] |

Experimental Protocols
Protocol 1: MOCVD Growth and Si-Doping of n-type AIN

This protocol is adapted from methodologies for growing conductive AIN, which are
foundational for INAIN.

o Substrate Preparation: Use c-plane sapphire substrates. Perform a thermal cleaning step in
the MOCVD reactor at ~1100°C in an Hz ambient.

o Buffer Layer Growth: Grow a high-quality, undoped AIN buffer layer (~250 nm) to improve
crystal quality. Precursors: Trimethylaluminum (TMAI) and ammonia (NHs). Carrier gas: Ha.
Growth Temperature: ~1190°C. Reactor Pressure: ~35 mbar.[20]

o Si-Doped Layer Growth: Introduce silane (SiHa) into the reactor to begin the doped layer
growth (~350 nm).

e Doping Concentration Control: Vary the SiHa molar flow rate to achieve the desired silicon
concentration. A Si concentration of 1.5 x 1018 cm~3 has been shown to yield fair n-type
conductivity.[20]

o Cooldown: After growth, cool the wafer down under an NHs and N2 ambient to protect the
film surface.
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Protocol 2: Achieving p-type Conduction in InAIN via Mg
Doping

This protocol is based on methods for p-doping lattice-matched AlInN on GaN templates.

Growth Setup: Grow on a GaN-on-sapphire template using a MOVPE system.

Precursors: Use TMAI, Trimethylindium (TMI), and NHs for the AlInN layer. Use Bis-
cyclopentadienylmagnesium (CpzMg) as the p-type dopant source. Carrier gas: N2.[16]

Doping Control: Control the Mg concentration by adjusting the CpzMg/(TMAI + TMI) molar
ratio. A ratio of ~0.002 can achieve a [Mg] of ~2 x 101° cm~3, resulting in a net acceptor
concentration of ~5 x 1018 cm~—3.[16]

Growth Termination: Complete the growth of the Mg-doped AlInN layer (e.g., 100 nm thick).

Post-Growth Activation Anneal: After unloading from the reactor, perform RTA in an N2
atmosphere. This step is critical to drive out hydrogen and activate the Mg acceptors. Typical
conditions for GaN are ~700-800°C for several minutes; conditions may need to be
optimized for INAIN to prevent surface degradation.

Protocol 3: Fabrication of Low-Resistance Ohmic
Contacts with SiCls Pre-treatment

Photolithography: Define the source and drain contact areas using standard
photolithography.

Surface Cleaning: Perform a standard solvent clean (acetone, IPA) followed by a dip in dilute
HCI to remove native oxides.

Plasma Treatment: Immediately load the sample into a Reactive lon Etching (RIE) system.
Perform a brief etch using SiCla plasma. This step removes surface contaminants and
prepares the surface for metallization.[17]

Metal Deposition: Without breaking vacuum if possible, or by quickly transferring the sample,
deposit the metal stack (e.g., Ti/Al/Ni/Au with thicknesses of 20/100/20/50 nm) using
electron-beam evaporation.
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o Lift-off: Perform lift-off in a suitable solvent to remove the photoresist and unwanted metal.

e Rapid Thermal Annealing (RTA): Anneal the sample in an N2 atmosphere. For SiCls-treated
surfaces, an optimized temperature is around 600°C for 30-60 seconds.[17]

o Characterization: Measure the contact resistance using the Transmission Line Method
(TLM).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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